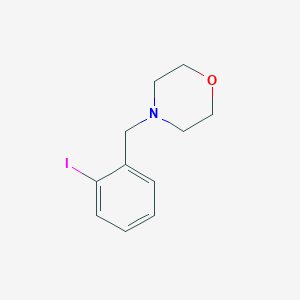

4-(2-Iodobenzyl)morpholine

Overview

Description

The compound "4-(2-Iodobenzyl)morpholine" is not directly mentioned in the provided papers, but related compounds and their properties, synthesis, and applications are discussed. Morpholine derivatives are of significant interest due to their applications in various fields, including organic synthesis, medicinal chemistry, and materials science. These compounds often feature in the development of pharmaceuticals, nonlinear optical materials, and as ligands in metal complexes with potential biological activity .

Synthesis Analysis

The synthesis of morpholine derivatives can involve various strategies, including the addition of morpholine to other organic compounds, transmetallation methods, and multi-step synthetic routes involving intermediates. For instance, morpholin-4-ium p-aminobenzoate was synthesized by reacting morpholine with 4-aminobenzoic acid . Organoruthenium complexes with morpholine derivatives were prepared from Ag(I)NHC complexes via transmetallation . Asymmetric synthesis of 2-aminomethyl-4-(4-fluorobenzyl)morpholine was achieved through a regioselective opening of homochiral epichlorohydrin with 4-fluorobenzylamine . Additionally, 4-(2-aminoethyl)morpholine derivatives were synthesized from 4-(2-aminoethyl)morpholine and arylsulfonyl chlorides .

Molecular Structure Analysis

The molecular structures of morpholine derivatives are often elucidated using techniques such as X-ray crystallography, NMR, FTIR spectroscopy, and elemental analysis. For example, the crystal structure of morpholin-4-ium p-aminobenzoate was solved and refined using Direct Methods and full-matrix least-squares technique . The molecular structure of a ruthenium complex was determined by single-crystal X-ray diffraction . The crystal packing of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole and its morpholinomethyl derivative exhibits various intermolecular interactions .

Chemical Reactions Analysis

Morpholine derivatives can participate in a range of chemical reactions, including binding to DNA, exhibiting cytotoxicity against cancer cells, and serving as intermediates in the synthesis of other compounds. The ruthenium complexes with morpholine derivatives showed in vitro DNA binding and anticancer activity . The synthesis of 2-aminomethyl-4-(4-fluorobenzyl)morpholine as an intermediate of mosapride, a gastroprokinetic agent, demonstrates the utility of these compounds in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives, such as thermal stability, optical properties, and nonlinear optical (NLO) characteristics, are crucial for their applications. The thermal stability and optical properties of morpholin-4-ium p-aminobenzoate suggest its suitability for NLO applications . The energetic properties of 4-halobenzamides were studied to understand the effect of halogen substitution on the amide bond . The semiconductor nature and NLO activities of hybrid polymeric iodoplumbates constructed from morpholine and its derivatives were also investigated .

Scientific Research Applications

Enhanced X-ray Contrast Properties

4-(2-Iodobenzyl)morpholine has been utilized in the synthesis and characterization of iodinated polyesters for biomedical imaging. The synthesis involved iodinated monomeric moieties, including a modified lactide, morpholine-2,5-dione, and caprolactone, demonstrating potential as radio-opaque biomaterials for deep tissue imaging (Lex et al., 2020).

Thermo-responsive Copolymers

Morpholine-functional homopolymers and copolymers, including 4-acryloylmorpholine, were synthesized and tested for aqueous thermo-responsiveness. These polymers showed potential in applications requiring temperature-sensitive materials (Lessard et al., 2012).

Radical Generation in Organic Chemistry

The compound has been used in the generation of captodatively stabilized radicals. In studies involving hydrogen atom transfer, 4-(2-Iodobenzyl)morpholine derivatives showed selectivity in radical formation, demonstrating its utility in synthetic organic chemistry (Wood et al., 2013).

Structural Analysis in Crystallography

4-(2-Iodobenzyl)morpholine derivatives have been studied for their crystal structure. For example, research on the N-(4-Methoxybenzoyl)-N'-(2-(morpholinium-1-yl)ethyl)thiourea thiocyanate compound provided insights into molecular and crystal structures, contributing to the field of crystallography (Yusof & Yamin, 2005).

Synthesis of Pharmaceutical Intermediates

It has been used in the synthesis of various pharmaceutical intermediates. For instance, research on the high-yielding synthesis of 1-isoindolinone derivatives, employing 2-iodobenzyl bromide and 2-iodobenzylamine, highlights its importance in the development of novel pharmaceutical compounds (Marosvölgyi-Haskó et al., 2011).

Chemical Synthesis and Biological Evaluation

The compound has been involved in the synthesis and biological evaluation of various chemical entities, such as 4-Chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, which demonstrated good molluscicidal effect (Duan et al., 2014).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection .

Mechanism of Action

Target of Action

Morpholine-based compounds have been widely employed to enhance the potency of numerous bioactive molecules .

Mode of Action

It is known that morpholine-modified ruthenium-based agents have multiple antibacterial mechanisms . They can destroy the bacterial membrane and induce ROS production in bacteria .

Biochemical Pathways

Morpholine-modified ruthenium-based agents are known to inhibit the secretion of bacterial exotoxins and enhance the activity of many existing antibiotics .

Pharmacokinetics

It is known that the compound has a molecular weight of 30314 g/mol .

Result of Action

Morpholine-modified ruthenium-based agents have been shown to possess excellent bactericidal efficacy and can overcome bacterial resistance .

properties

IUPAC Name |

4-[(2-iodophenyl)methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INO/c12-11-4-2-1-3-10(11)9-13-5-7-14-8-6-13/h1-4H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGDUDGGMFHPIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60456342 | |

| Record name | 4-(2-Iodobenzyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Iodobenzyl)morpholine | |

CAS RN |

156333-95-8 | |

| Record name | 4-(2-Iodobenzyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

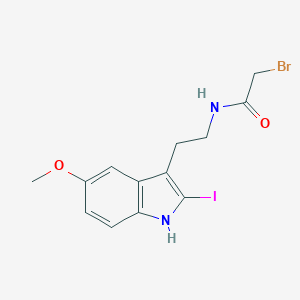

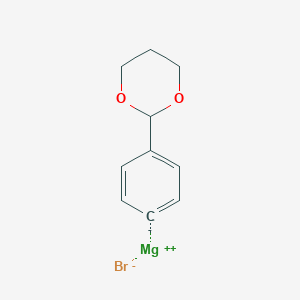

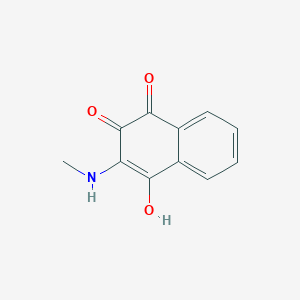

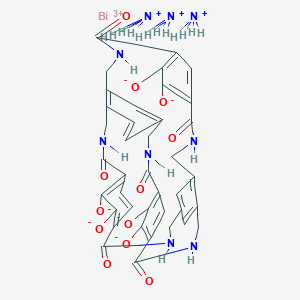

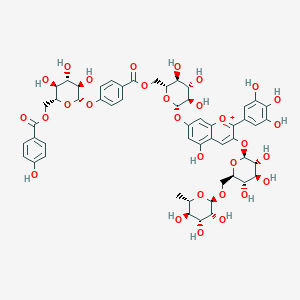

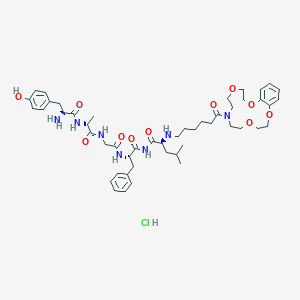

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B137257.png)